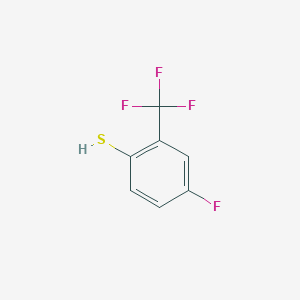

4-Fluoro-2-trifluoromethylbenzenethiol

Description

Contextualization of Aryl Thiols in Synthetic Chemistry

Aryl thiols, also known as thiophenols, are a cornerstone of organic synthesis. The thiol group is a versatile functional group that can participate in a wide array of chemical transformations. These compounds are crucial intermediates in the production of pharmaceuticals, pesticides, and dyes. google.com For instance, substituted 2-aminobenzenethiols are key precursors for synthesizing benzothiazoles and other pharmacologically important heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. mdpi.comijcrt.org

The reactivity of the thiol group makes these compounds valuable in nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and the formation of disulfides. Their ability to act as ligands for metal catalysts and their role in the synthesis of corrosion inhibitors and photosensitive materials further underscore their importance in both industrial and academic research. google.com

The Strategic Importance of Fluorine and Trifluoromethyl Groups in Aromatic Systems

The introduction of fluorine and trifluoromethyl (-CF3) groups into aromatic systems is a widely used strategy in medicinal chemistry and materials science to fine-tune molecular properties. Fluorine, being the most electronegative element, and the trifluoromethyl group, a strong electron-withdrawing moiety, can profoundly alter a molecule's physical, chemical, and biological characteristics.

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules more resistant to metabolic degradation and thereby increasing their in vivo half-life.

Lipophilicity: The incorporation of fluorine or trifluoromethyl groups generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems.

Reactivity and Acidity: The strong electron-withdrawing nature of these substituents can significantly influence the acidity of nearby functional groups, such as the thiol proton in an arenethiol, and modify the reactivity of the aromatic ring.

Conformational Changes: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, while the bulkier trifluoromethyl group can be used to control the molecule's conformation or shape, which is crucial for binding to biological targets like enzymes. nih.gov

| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (CF₃) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.46 (group) |

| Lipophilicity Parameter (Hansch π) | 0.00 | +0.14 | +0.88 |

| Bond Dissociation Energy (C-X in Benzene (B151609), kJ/mol) | ~473 | ~536 | ~448 |

Overview of Research Directions for Substituted Benzenethiols

Current research involving substituted benzenethiols is vibrant and multifaceted, largely driven by the demand for novel molecules in medicine and materials science. A significant trend is the development of advanced synthetic methodologies for the precise introduction of various functional groups onto the benzenethiol (B1682325) scaffold. mdpi.com

Recent areas of focus include:

New Fluorination and Fluoroalkylation Methods: Chemists are continuously exploring more efficient, selective, and environmentally friendly ways to create carbon-fluorine bonds and introduce fluoroalkyl groups. nih.gov This includes the development of novel reagents and catalytic systems. rsc.org

Synthesis of Complex Heterocycles: Substituted thiophenols are critical starting materials for building complex heterocyclic structures, which form the core of many therapeutic agents. researchgate.netnumberanalytics.com Research is ongoing to expand the library of accessible fluorinated heterocycles.

Applications in Medicinal Chemistry: There is a strong emphasis on synthesizing and evaluating new substituted benzenethiols and their derivatives for various therapeutic applications. The unique properties of the thiol group make it valuable for designing drugs that can act as antioxidants, metal chelators, or enzyme inhibitors. nih.gov

Materials Science: In materials science, substituted thiophenols are used to create self-assembling monolayers on surfaces and to synthesize organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). chemscene.comtcichemicals.com The incorporation of fluorine can enhance the thermal stability and electronic properties of these materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPJANCIZXDRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Fluoro 2 Trifluoromethylbenzenethiol

Reactions at the Thiol Moiety

The thiol group is a versatile functional handle, readily undergoing oxidation, nucleophilic additions, and substitutions.

Oxidation Reactions: Formation of Sulfoxides and Sulfones

The sulfur atom in 4-fluoro-2-trifluoromethylbenzenethiol can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions are typically achieved using common oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

For the selective oxidation to the sulfoxide, milder oxidizing agents are employed. A common method involves the use of hydrogen peroxide in a suitable solvent like acetic acid. nih.gov This approach is considered environmentally friendly as the primary byproduct is water. Other reagents that can be used for the controlled oxidation to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

Further oxidation to the sulfone is achieved with stronger oxidizing agents or by using an excess of the oxidant. Reagents such as potassium peroxymonosulfate (B1194676) (Oxone®) are effective for the conversion of sulfides to sulfones. orgsyn.org Similarly, an excess of hydrogen peroxide or m-CPBA, often at elevated temperatures, will also yield the sulfone. organic-chemistry.org

Table 1: Oxidation Reactions of Thioethers

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide | Acetic Acid, Room Temperature |

| Sulfoxide | m-CPBA | Dichloromethane, 0°C |

| Sulfone | Oxone® | Methanol/Water, Room Temperature |

| Sulfone | Excess Hydrogen Peroxide | Acetic Acid, Elevated Temperature |

This table presents generalized conditions for the oxidation of aryl thioethers and is expected to be applicable to this compound.

Nucleophilic Additions and Substitutions Involving the Thiol Group

The thiol group of this compound is nucleophilic and readily participates in addition and substitution reactions.

In the presence of a base, the thiol can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can undergo S-alkylation with various alkyl halides to form the corresponding thioethers. The reaction proceeds via an SN2 mechanism and is a common method for forming carbon-sulfur bonds. cas.cn

Furthermore, the thiolate can participate in Michael additions (or thia-Michael additions) to α,β-unsaturated carbonyl compounds. srce.hrscience.gov This conjugate addition is a powerful tool for the formation of new carbon-sulfur bonds and the synthesis of more complex molecules. The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate.

Reactions of the Aromatic Ring System

The fluorine and trifluoromethyl substituents significantly influence the reactivity of the aromatic ring, directing the outcome of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The thiol group is also an ortho-, para-director. libretexts.org

The combined influence of these groups on this compound suggests that electrophilic attack will be directed to the positions activated by the fluorine and thiol groups and deactivated to a lesser extent by the trifluoromethyl group. Therefore, substitution is most likely to occur at the positions ortho and para to the fluorine and thiol groups. However, steric hindrance from the adjacent trifluoromethyl and thiol groups may influence the regioselectivity. The precise outcome of an EAS reaction on this substrate would depend on the specific electrophile and reaction conditions. researchgate.netlibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -F | Directing Effect of -SCF3 | Directing Effect of -SH | Overall Predicted Outcome |

| 3 | Ortho (Activating) | Meta (Deactivating) | Ortho (Activating) | Potentially Favorable |

| 5 | Para (Activating) | Meta (Deactivating) | Para (Activating) | Likely Favorable |

| 6 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Less Favorable |

This table provides a qualitative prediction based on the established directing effects of the individual functional groups.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine and Trifluoromethyl Activation

The strongly electron-withdrawing fluorine and trifluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. For this compound, the fluorine atom can act as the leaving group.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. researchgate.net The electron-withdrawing groups at the ortho and para positions to the leaving group are crucial for stabilizing this intermediate. In this compound, the trifluoromethyl group is ortho to the fluorine atom, and the thiol group is meta, which would contribute to the activation of the fluorine for displacement. Nucleophiles such as amines, alkoxides, and thiolates can be used to displace the fluorine atom. nih.govnih.gov

C-H and C-F Bond Functionalization Strategies

The functionalization of C-H and C-F bonds represents a modern approach to the synthesis and modification of organic molecules, offering alternatives to traditional substitution reactions.

Strategies for the functionalization of C-H bonds in aromatic compounds often involve transition-metal catalysis. For a molecule like this compound, directed C-H activation could potentially be employed to introduce new functional groups at specific positions on the aromatic ring, guided by a directing group. nih.gov

The activation and functionalization of the strong C-F bond is a challenging but increasingly important area of research. baranlab.org For trifluoromethylarenes, selective C-F bond activation can lead to the formation of difluoro- or monofluoromethyl derivatives. rsc.orgrsc.orgscispace.comnih.gov These reactions can be mediated by transition metals or proceed through radical or anionic intermediates. The application of such strategies to this compound could provide access to a range of novel fluorinated compounds.

Metal-Catalyzed C-F Activation and Functionalization

There is currently no specific information available in the scientific literature regarding the metal-catalyzed C-F activation and functionalization of this compound. Research in the broader field of organometallic chemistry has demonstrated that transition metals such as palladium, nickel, and copper can catalyze the cleavage of C-F bonds in various fluoroaromatic compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often require specific ligands and reaction conditions to achieve selectivity and efficiency. However, studies explicitly applying these methods to this compound, or detailing the outcomes of such reactions, have not been published.

Radical-Mediated Transformations

Similarly, a review of the chemical literature does not yield specific studies on the radical-mediated transformations involving this compound. Radical reactions, often initiated by light (photoredox catalysis) or radical initiators, are a powerful tool for the functionalization of organic molecules. These methods can be used to form new bonds under mild conditions. While there is extensive research on the radical reactions of various fluorinated aromatic compounds, specific examples, mechanistic studies, or product analyses for the radical-mediated transformations of this compound are not documented.

Applications of 4 Fluoro 2 Trifluoromethylbenzenethiol in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity of the thiol group in 4-Fluoro-2-trifluoromethylbenzenethiol, coupled with the electronic effects of the fluorine and trifluoromethyl substituents, makes it an excellent precursor for the synthesis of a variety of sulfur-containing heterocyclic systems.

Synthesis of Sulfur-Containing Heterocycles (e.g., Benzothiazines, Oxathiepins)

This compound serves as a key starting material for the synthesis of substituted benzothiazines, a class of heterocyclic compounds with significant pharmacological interest. For instance, it is a logical precursor for the synthesis of 7-fluoro-5-(trifluoromethyl)-4H-benzo[b] nih.govresearchgate.netthiazine. This transformation can be achieved through the condensation of the corresponding 2-aminobenzenethiol derivative with β-diketones or β-ketoesters in the presence of a suitable solvent and catalyst, leading to an oxidative cyclization to form the benzothiazine ring system. nih.gov The resulting fluorinated benzothiazines are of interest for their potential antimicrobial activities.

While direct synthesis of oxathiepins from this compound is less commonly documented, the general strategies for synthesizing fluorinated dibenzo[b,f] nih.govresearchgate.netoxathiepins often involve the coupling of a substituted benzenethiol (B1682325) with a suitably functionalized aromatic ether followed by cyclization. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom in this compound can influence the reactivity and regioselectivity of such cyclization reactions.

Cyclization Reactions in Complex Molecule Construction

The thiol functionality of this compound provides a reactive handle for various cyclization strategies aimed at constructing complex polycyclic molecules. Intramolecular cyclization reactions of derivatives of this benzenethiol can lead to the formation of fused ring systems containing a fluorinated benzene (B151609) ring. For example, derivatives of this compound can be designed to undergo intramolecular radical cyclization, a powerful tool for forming five- or six-membered rings. cas.cn The high electrophilicity of fluorinated radicals can facilitate these cyclization processes. cas.cn

Furthermore, intramolecular Friedel-Crafts type cyclizations of appropriately functionalized derivatives of this compound can be employed to construct carbocyclic or heterocyclic rings fused to the fluorinated benzene core. beilstein-journals.org The success of these reactions often depends on the nature of the activating groups and the reaction conditions employed.

Intermediate in Multi-Step Organic Transformations

Beyond its direct use in forming heterocyclic rings, this compound is a valuable intermediate in longer, multi-step synthetic sequences, enabling the introduction of its unique substitution pattern into a wide array of organic molecules.

Role in the Synthesis of Functionalized Aromatics

The thiol group of this compound can be readily converted into other functional groups, making it a versatile intermediate for the synthesis of diverse functionalized aromatic compounds. For instance, the thiol can be oxidized to a sulfonyl chloride, which can then be used in cross-coupling reactions or as a leaving group in nucleophilic aromatic substitution reactions. The presence of the fluorine and trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, affecting the regioselectivity and efficiency of subsequent functionalization reactions. mdpi.com

The strategic placement of the fluorine and trifluoromethyl groups makes this compound a desirable building block in the synthesis of agrochemicals and pharmaceuticals, where these moieties are known to enhance metabolic stability, binding affinity, and bioavailability. ccspublishing.org.cnnih.govnih.gov

Precursor for Advanced Fluorinated Organic Molecules

The demand for novel fluorinated organic molecules in materials science and medicinal chemistry has driven the development of synthetic routes that employ building blocks like this compound. fluorochem.co.uksigmaaldrich.comnih.gov Its trifluoromethyl group is a key pharmacophore in many approved drugs, and its presence on a versatile benzenethiol scaffold allows for its incorporation into a wide range of molecular frameworks. mdpi.com

This compound can serve as a precursor for the synthesis of complex molecules containing the 4-fluoro-2-(trifluoromethyl)phenylthio moiety. The thiol can be alkylated, arylated, or used in transition metal-catalyzed cross-coupling reactions to construct more elaborate structures. The resulting fluorinated compounds are of interest for their potential applications in various fields, leveraging the unique properties conferred by the fluorine and trifluoromethyl substituents.

Exploration in Fluorous Chemistry

Fluorous chemistry utilizes highly fluorinated compounds to facilitate the separation and purification of reaction products. While the direct application of this compound in fluorous chemistry is not extensively documented, its structural motifs suggest potential utility in this area.

Compounds with a significant fluorine content, often in the form of perfluoroalkyl chains ("fluorous tags"), exhibit unique solubility profiles, being soluble in fluorous solvents but sparingly soluble in common organic solvents. This property forms the basis of fluorous solid-phase extraction and liquid-liquid extraction techniques for product purification.

Although this compound itself does not possess a long fluorous tag, its trifluoromethyl group contributes to its fluorophilicity. It could potentially be used as a building block to synthesize more complex molecules with fluorous tags attached. For example, the thiol group could be functionalized with a perfluoroalkyl chain, thereby creating a fluorous-tagged version of the molecule. Such fluorous-tagged compounds could then be employed in fluorous synthesis, where the ease of separation can significantly streamline the synthetic process. The development of synthetic methods to attach fluorous ponytails to aromatic thiols is an active area of research.

Potential as a Fluorous Tag or Building Block for Fluorous Materials

The concept of fluorous synthesis revolves around the use of perfluoroalkyl groups as "phase tags" to facilitate the separation of tagged molecules from a reaction mixture. nih.govnih.gov These fluorous tags allow for solution-phase reaction conditions, which often have faster kinetics, while enabling a straightforward "phase-switch" purification process similar to solid-phase synthesis. nih.gov Separation is typically achieved through fluorous solid-phase extraction (F-SPE), where fluorous-tagged molecules are retained on a fluorous silica (B1680970) gel stationary phase while non-fluorous components are washed away. nih.govresearchgate.net

This compound serves as a potential "light fluorous" building block. "Light fluorous" molecules contain a moderate fluorine content, sufficient to enable separation by F-SPE without requiring highly fluorinated solvents for liquid-liquid extraction. nih.govnih.gov The thiol (-SH) group provides a reactive handle for covalently attaching this fluorous moiety to a target molecule, such as a substrate, reagent, or scavenger.

Research Findings:

While specific studies detailing the use of this compound as a tag are not prevalent, the principle has been demonstrated with other fluorous thiols. For instance, fluorous thiols have been successfully employed as quenching agents to remove excess electrophiles from a reaction. The resulting fluorous thioether is then easily separated from the desired non-fluorous product using an F-SPE cartridge. researchgate.net Similarly, a fluorous thiol group has been used as a nucleophilic tag to anchor a substrate for a multi-step synthesis, facilitating purification of intermediates at each step. nih.gov

Given its structure, this compound can be used in a similar manner. By attaching it to a molecule of interest, it imparts fluorous properties that can be leveraged for purification. The table below illustrates the characteristics that make it a suitable candidate for a light fluorous tag.

| Property | Description | Relevance to this compound |

|---|---|---|

| Fluorine Content | The percentage of the molecule's mass contributed by fluorine atoms. Light fluorous tags have a lower fluorine content than heavy tags. nih.gov | The compound has a molecular formula of C₇H₄F₄S, with a molecular weight of 196.17 g/mol. bldpharm.com The four fluorine atoms contribute significantly to its fluorous character, making it suitable for F-SPE-based separations. |

| Reactive Handle | A functional group that allows the tag to be attached to and potentially cleaved from a substrate. | The thiol (-SH) group is a versatile nucleophile, readily reacting with electrophiles like alkyl halides or activated esters to form stable thioether linkages. |

| Chemical Stability | The fluorous tag must be stable under various reaction conditions and not interfere with the reactivity of the attached molecule. nih.gov | The trifluoromethyl group and the C-F bond on the aromatic ring are exceptionally stable, ensuring the tag's integrity throughout a synthetic sequence. |

| Separation Principle | The method used to separate the fluorous-tagged species from the non-fluorous ones. | Molecules tagged with this compound can be selectively retained on fluorous silica gel during F-SPE, allowing for efficient purification. nih.gov |

Facilitating Separations in Homogeneous Catalysis

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products and its subsequent recycling, which is crucial when expensive or toxic transition metals are used. rsc.org Fluorous biphasic catalysis (FBC) offers an elegant solution to this problem. tcichemicals.com In this approach, a homogeneous catalyst is modified with fluorous tags, making it preferentially soluble in a fluorous solvent. The reaction is run in a two-phase system (fluorous and organic), which becomes a single phase upon heating to allow the reaction to proceed. After the reaction is complete, cooling the mixture causes the phases to separate again. The product remains in the organic phase, while the fluorous catalyst is sequestered in the fluorous phase and can be easily recovered and reused. tcichemicals.com

This compound can act as a precursor for synthesizing fluorous ligands for transition metal catalysts. The thiol group can be used as an anchor point to build more complex ligand structures, such as fluorous phosphines, which are commonly used in catalysis. The presence of the fluoro- and trifluoromethyl- groups on the ligand renders the entire metal-ligand complex fluorous.

Research Findings:

The principle of FBC has been demonstrated with various fluorous ligands. For example, fluorous bis-triphenylphosphine palladium complexes have been prepared and used for Stille and Suzuki cross-coupling reactions. nih.gov These catalysts were successfully recovered from the fluorous phase after the reaction and reused multiple times with minimal loss of activity. nih.gov

A hypothetical workflow for using a catalyst derived from this compound is outlined below. This process would involve first synthesizing a fluorous ligand (e.g., a phosphine (B1218219) ligand) from the thiol, coordinating it to a metal center, and then using the resulting fluorous catalyst in a biphasic system.

| Step | Description | Key Objective |

|---|---|---|

| 1. Ligand Synthesis | Synthesize a ligand (e.g., a phosphine) incorporating the 4-fluoro-2-trifluoromethylphenylthio moiety. This imparts fluorous character to the ligand. | Create a ligand that will preferentially dissolve in a fluorous solvent. |

| 2. Catalyst Formation | Coordinate the fluorous ligand to a suitable transition metal precursor (e.g., Palladium, Rhodium, Ruthenium). | Generate a homogeneous catalyst that is highly soluble in fluorous media. |

| 3. Biphasic Reaction | Conduct the catalytic reaction in a biphasic system consisting of a fluorous solvent (e.g., perfluorohexane) and an organic solvent (e.g., toluene). The system is heated to form a single phase for the reaction to occur. tcichemicals.com | Achieve intimate contact between reactants (organic phase) and the catalyst (fluorous phase) for efficient conversion. |

| 4. Phase Separation & Product Isolation | Upon completion, the reaction mixture is cooled, causing the fluorous and organic layers to separate. The product is isolated from the organic layer. tcichemicals.com | Isolate the pure product without catalyst contamination. |

| 5. Catalyst Recycling | The fluorous phase, containing the catalyst, is separated and can be reused for subsequent reaction cycles. | Enable efficient recovery and reuse of the valuable catalyst, improving process economy and sustainability. rsc.org |

By serving as a readily available precursor for such fluorous ligands, this compound holds significant potential for advancing green chemistry principles in homogeneous catalysis by simplifying catalyst separation and recycling. tcichemicals.com

Computational and Mechanistic Studies on 4 Fluoro 2 Trifluoromethylbenzenethiol

Theoretical Investigations of Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. physchemres.org For 4-Fluoro-2-trifluoromethylbenzenethiol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G+(d,p), can elucidate a variety of chemical descriptors. nih.gov These calculations provide optimized molecular geometry and key electronic parameters that govern the molecule's reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scielo.org.mx Other calculated properties, such as the molecular electrostatic potential (MEP), ionization potential, and electron affinity, help to map out the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. physchemres.org

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |

| Ionization Potential | 7.1 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

Note: The values in the table are illustrative and representative of typical results obtained for similar fluorinated aromatic compounds through DFT calculations.

The electronic structure of this compound is heavily influenced by its three distinct functional groups: the thiol (-SH), the fluorine atom (-F), and the trifluoromethyl group (-CF3). The fluorine and trifluoromethyl groups are both strongly electron-withdrawing, primarily through the inductive effect (-I), which is the withdrawal of electron density through the sigma bonds. acs.org

The fluorine atom, while inductively withdrawing, can also exert a weak electron-donating mesomeric effect (+M) due to its lone pairs of electrons. However, in substituted benzenes, the inductive effect of fluorine typically dominates. The -CF3 group is one of the strongest electron-withdrawing groups and lacks any electron-donating capability, significantly lowering the electron density of the aromatic ring. acs.org This combined electron withdrawal polarizes the C-S and S-H bonds, increasing the acidity of the thiol proton compared to unsubstituted benzenethiol (B1682325). nih.gov The deprotonated form, the thiolate anion, is stabilized by the inductive effects of the substituents. This electronic modulation is key to the molecule's reactivity in both nucleophilic and radical pathways.

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathways of chemical reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methods. Mechanistic studies focus on identifying intermediates, transition states, and the flow of electrons during a transformation.

The thiol group is highly versatile and can participate in various reaction mechanisms. One of the most prominent is the thiol-ene reaction , which typically proceeds via a free-radical chain mechanism. wikipedia.orgillinois.edu This process involves three main stages:

Initiation: A radical initiator (e.g., AIBN) or UV light abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•). alfa-chemistry.com

Propagation: The thiyl radical adds to an alkene (the "ene") in an anti-Markovnikov fashion, forming a carbon-centered radical. This new radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain. illinois.edu

Termination: The reaction ceases when two radicals combine.

Another potential pathway, particularly relevant due to the fluorine substituent, is the para-fluoro-thiol reaction (PFTR) . This is a nucleophilic aromatic substitution (SNAr) mechanism where a thiolate anion acts as the nucleophile. researchgate.net The presence of the strongly electron-withdrawing trifluoromethyl group ortho to the fluorine atom would activate the ring toward such an attack. The mechanism involves the formation of a negatively charged Meisenheimer complex as an intermediate, which is stabilized by the electron-withdrawing groups, followed by the elimination of the fluoride (B91410) ion to yield the final substitution product. researchgate.net

The trifluoromethyl group (-CF3) is generally robust, but under specific conditions, its C-F bonds can be functionalized, often through radical intermediates. A common strategy involves the single-electron reduction of the trifluoromethylarene, a process well-suited for photoredox catalysis. ccspublishing.org.cnrsc.org

The mechanistic pathway is generally understood as follows:

Single-Electron Transfer (SET): A photocatalyst, excited by visible light, transfers an electron to the trifluoromethylarene. This is favorable because the electron-withdrawing groups on the ring lower its reduction potential. acs.orgscispace.com

Radical Anion Formation: The electron transfer generates a transient radical anion intermediate ([Ar-CF3]•−). scispace.com

Fluoride Elimination: This radical anion is unstable and rapidly undergoes mesolytic cleavage, expelling a fluoride ion (F−) to form a difluorobenzyl radical (Ar-CF2•). acs.orgresearchgate.net

Radical Trapping: The highly reactive difluorobenzyl radical can then be trapped by other molecules in the reaction mixture. For example, it can add across an alkene to form a new C-C bond or abstract a hydrogen atom from a hydrogen donor to achieve hydrodefluorination. ccspublishing.org.cnscispace.com

This pathway provides a powerful method for converting a relatively inert CF3 group into a more synthetically versatile difunctionalized moiety.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and a molecule like this compound could theoretically participate in such transformations. A typical palladium-catalyzed cycle, such as a Suzuki or Buchwald-Hartwig coupling, involves a sequence of well-defined steps centered on the palladium catalyst. nih.govyoutube.com

A plausible catalytic cycle would include:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. If the aromatic ring were further substituted with a halide (e.g., Br, I), the Pd(0) would insert into the carbon-halide bond, forming a Pd(II) intermediate. This is often the rate-determining step. researchgate.net

Transmetalation: A second coupling partner, typically an organoboron or organotin reagent, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step often requires a base to activate the organometallic reagent. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

While the C-F bond is typically less reactive in oxidative addition than C-Br or C-I bonds, specialized catalysts and conditions have been developed for C-F bond activation. mdpi.com Alternatively, the thiol group could be used as a handle for coupling reactions after conversion to a thioether or other derivative.

Derivatization and Advanced Characterization Techniques of 4 Fluoro 2 Trifluoromethylbenzenethiol

Derivatization for Synthetic Purposes

The reactivity of the thiol group in 4-Fluoro-2-trifluoromethylbenzenethiol allows for a range of derivatization strategies aimed at either protecting this functionality during multi-step syntheses or introducing new functional groups to enable further chemical transformations.

Protecting Group Strategies for the Thiol Moiety

The thiol group is susceptible to a variety of reaction conditions, necessitating the use of protecting groups to ensure chemoselectivity. The choice of a suitable protecting group is dictated by its stability under specific reaction conditions and the ease of its subsequent removal. Common strategies for the protection of thiols, which are applicable to this compound, involve conversion to thioethers, thioesters, or disulfides.

Thioethers: Alkylation of the thiol with alkyl halides, such as benzyl bromide, in the presence of a base, affords stable thioether derivatives. The benzyl group is a popular choice due to its robustness and the possibility of cleavage through hydrogenolysis.

Thioesters: Acylation of the thiol with acylating agents like acid chlorides or anhydrides yields thioesters. These can serve as effective protecting groups and are generally cleaved under basic or acidic conditions.

Disulfides: Symmetrical or unsymmetrical disulfides can be formed through controlled oxidation of the thiol. These are stable to many reaction conditions and can be readily cleaved back to the thiol using reducing agents.

A summary of common protecting groups for thiols is presented in the table below.

| Protecting Group Class | Example Reagent | Resulting Derivative | Cleavage Conditions |

| Thioether | Benzyl bromide | S-Benzyl thioether | Hydrogenolysis (e.g., H₂, Pd/C) |

| Thioester | Acetyl chloride | S-Acetyl thioester | Base or acid hydrolysis |

| Disulfide | Iodine (I₂) | Symmetrical disulfide | Reducing agents (e.g., DTT, TCEP) |

Functionalization for Further Chemical Transformations

The nucleophilic nature of the thiol group in this compound makes it a versatile handle for introducing a variety of functional groups, thereby expanding its synthetic utility.

Thioether and Thioester Synthesis: The formation of thioethers and thioesters not only serves as a protection strategy but also as a means of functionalization. For instance, reaction with functionalized alkyl halides can introduce moieties that can participate in subsequent reactions such as cross-coupling or click chemistry. The synthesis of thioesters from thiols and carboxylic acids can be facilitated by coupling agents.

Disulfide Formation: The thiol can be converted to a disulfide, which can then participate in disulfide exchange reactions, a key process in various biological and chemical systems.

Derivatization for Analytical Applications

Derivatization plays a crucial role in the analytical determination of this compound, primarily by enhancing its detectability in chromatographic methods and by preparing derivatives that are more amenable to spectroscopic analysis.

Enhancing Detectability in Chromatographic Methods

For techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to improve the volatility, thermal stability, and/or detector response of the analyte.

For HPLC Analysis: To enhance UV or fluorescence detection, chromophoric or fluorophoric tags can be attached to the thiol group. Reagents such as 1-fluoro-2,4-dinitrobenzene (FDNB) react with thiols to produce highly UV-active derivatives. For fluorescence detection, reagents like monobromobimane can be used to form fluorescent adducts.

For GC-MS Analysis: Silylation is a common derivatization technique for GC-MS analysis of compounds containing active hydrogens, such as thiols. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the thiol with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the compound, leading to improved chromatographic peak shape and sensitivity.

| Analytical Technique | Derivatization Reagent | Purpose |

| HPLC-UV | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Introduction of a chromophore |

| HPLC-Fluorescence | Monobromobimane | Introduction of a fluorophore |

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability |

Preparation of Spectroscopically Amenable Derivatives

The preparation of specific derivatives can aid in the structural elucidation of this compound using various spectroscopic techniques. For instance, the formation of heavy atom derivatives can facilitate X-ray crystallographic studies.

Spectroscopic and Structural Elucidation Methods

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

¹³C NMR: Reveals the carbon framework of the compound.

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The presence of both a fluorine atom on the aromatic ring and a trifluoromethyl group results in characteristic chemical shifts and coupling patterns, providing valuable structural information. The chemical shift of the CF₃ group is typically observed in the range of -60 to -64 ppm relative to CFCl₃. The fluorine atom on the ring will also have a distinct chemical shift and will exhibit coupling to adjacent protons and the CF₃ group. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of functional groups such as SH, F, or CF₃.

Advanced NMR Spectroscopic Studies (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govazom.com The large chemical shift dispersion in ¹⁹F NMR, which is significantly wider than in ¹H NMR, allows for excellent resolution of signals from different fluorine environments, minimizing the likelihood of peak overlap. azom.comthermofisher.com

In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected, corresponding to the two different fluorine environments: the single fluorine atom attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

Trifluoromethyl (-CF₃) Group: The chemical shift for a -CF₃ group attached to a benzene (B151609) ring typically appears in the upfield region of the spectrum. For instance, the chemical shift of trifluoromethylbenzene is approximately -63 ppm relative to the standard CFCl₃. colorado.edu Therefore, the signal for the -CF₃ group in this compound is anticipated in a similar range. This signal is expected to appear as a doublet due to coupling with the adjacent aromatic fluorine atom (a four-bond coupling, ⁴JFF).

Aromatic Fluorine (-F) Atom: The chemical shift for a fluorine atom directly attached to an aromatic ring, such as in fluorobenzene, is found further upfield, around -113 ppm. colorado.edu The signal for the C4-fluorine in the target molecule would be expected in this region. This signal should appear as a quartet due to coupling with the three equivalent fluorine atoms of the neighboring trifluoromethyl group (⁴JFF). Furthermore, this signal will likely exhibit additional, smaller couplings to the aromatic protons (³JHF and ⁴JHF). azom.com

The spin-spin coupling between the non-equivalent fluorine nuclei provides definitive evidence for their relative positions on the benzene ring. Long-range ¹⁹F-¹⁹F coupling constants are commonly observed and are larger than ¹H-¹H couplings, aiding in structural confirmation. wikipedia.org

| Fluorine Environment | Expected Chemical Shift (δ) ppm (vs. CFCl₃) | Expected Multiplicity | Coupling Partner(s) |

| Trifluoromethyl (-CF₃) | ~ -63 | Doublet (d) | Aromatic -F |

| Aromatic Fluorine (-F) | ~ -113 | Quartet (q) | Trifluoromethyl (-CF₃) |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₄F₄S), the exact molecular weight is 196.00 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196.

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. The presence of fluorine and a thiol group dictates the fragmentation pathways. Common fragmentation patterns for fluorinated aromatic compounds involve the cleavage of C-F and C-C bonds. Key expected fragments for this compound would include:

Loss of a hydrogen radical (-H): A peak at m/z 195, corresponding to the [M-H]⁺ ion, may be observed, typically arising from the loss of the acidic thiol proton.

Loss of a fluorine radical (-F): A fragment at m/z 177, corresponding to the [M-F]⁺ ion, could result from the cleavage of a C-F bond from the trifluoromethyl group or the aromatic ring.

Loss of the trifluoromethyl radical (-CF₃): The cleavage of the C-CF₃ bond is a common pathway for benzotrifluorides, which would yield a prominent peak at m/z 127, corresponding to the [M-CF₃]⁺ ion.

Loss of the thiol radical (-SH): A fragment at m/z 163, corresponding to the [M-SH]⁺ ion, would confirm the presence of the thiol group.

Analysis of these characteristic fragments allows for the unambiguous confirmation of the molecular structure. High-resolution mass spectrometry (HRMS) can further be employed to determine the elemental composition of the parent ion and its fragments with very high accuracy, solidifying the structural assignment.

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Neutral Loss |

| 196 | [C₇H₄F₄S]⁺ | (Molecular Ion) |

| 195 | [C₇H₃F₄S]⁺ | H |

| 177 | [C₇H₄F₃S]⁺ | F |

| 163 | [C₇H₄F₄]⁺ | SH |

| 127 | [C₆H₄FS]⁺ | CF₃ |

Infrared Spectroscopies

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum. The spectrum for this compound is expected to show several key absorption bands that confirm its structure.

S-H Stretch: The thiol group (S-H) exhibits a characteristic weak, sharp absorption band in the region of 2600-2550 cm⁻¹. The presence of a peak in this region is strong evidence for the thiol functionality.

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.

Aromatic C=C Stretch: The benzene ring itself gives rise to several characteristic absorption bands due to C=C bond stretching vibrations. These typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.

C-F Stretches: The carbon-fluorine bonds are strong and polar, resulting in intense absorption bands. The C-F stretch for the single aromatic fluorine is expected in the 1250-1120 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the -CF₃ group give rise to very strong and characteristic absorptions, typically found in the 1350-1100 cm⁻¹ range. The intensity and sharpness of these C-F bands are often a dominant feature of the spectrum for highly fluorinated compounds.

The combination of these characteristic bands provides a spectral "fingerprint" for this compound, allowing for its identification and the confirmation of its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretch | 2600 - 2550 | Weak, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Strong |

| Aryl C-F | Stretch | 1250 - 1120 | Strong |

| Trifluoromethyl (-CF₃) | Stretch (asymmetric & symmetric) | 1350 - 1100 | Very Strong |

Future Perspectives and Emerging Research Avenues

Sustainable Synthetic Approaches

Currently, detailed sustainable synthesis routes for 4-Fluoro-2-trifluoromethylbenzenethiol are not well-documented in publicly accessible literature. Future research could focus on developing greener synthetic methodologies. Key areas for exploration might include:

Catalytic C-H Functionalization: Investigating the direct introduction of the thiol group onto a 1-fluoro-3-(trifluoromethyl)benzene precursor using transition metal catalysis could reduce the number of synthetic steps and the generation of waste.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and allow for more efficient and scalable synthesis.

Bio-catalysis: Exploring enzymatic routes for the synthesis of fluorinated aromatic thiols could provide highly selective and environmentally benign alternatives to traditional chemical methods.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Challenges |

| Traditional Multi-step Synthesis | Established and predictable chemistry. | Often involves harsh reagents, multiple steps, and significant waste generation. |

| Catalytic C-H Thiolation | Atom-economical, reduces synthetic steps. | Catalyst development, regioselectivity control. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

Novel Catalytic Applications

The unique electronic properties of this compound, imparted by the electron-withdrawing fluorine and trifluoromethyl groups, make it an interesting candidate as a ligand or catalyst component. Future research could explore its utility in:

Asymmetric Catalysis: As a chiral ligand precursor, it could be used to develop new catalysts for enantioselective transformations, which are crucial in the pharmaceutical industry.

Cross-Coupling Reactions: Its derivatives could serve as ligands for transition metals like palladium or copper, potentially influencing the efficiency and selectivity of cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds.

Organocatalysis: The thiol group could be utilized in organocatalytic reactions, such as Michael additions or conjugate additions, where its acidity and nucleophilicity can be tuned by the fluorine substituents.

Integration into Advanced Materials Science

The incorporation of fluorinated moieties into materials can significantly enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. This compound could be a valuable building block for:

Fluorinated Polymers: Polymerization of derivatives of this compound could lead to the development of new polymers with specialized properties for applications in electronics, coatings, and membranes.

Self-Assembled Monolayers (SAMs): The thiol group allows for the formation of SAMs on gold and other metal surfaces. The fluorinated tail would create a low-energy, non-stick surface with potential applications in microelectronics and biomedical devices.

Liquid Crystals: The rigid aromatic core and the polar substituents suggest that derivatives of this compound could be investigated for their liquid crystalline properties.

| Material Application | Potential Contribution of this compound | Research Focus |

| Specialty Polymers | Enhanced thermal stability, chemical resistance, and specific optical properties. | Synthesis of monomers and control of polymerization processes. |

| Self-Assembled Monolayers | Creation of highly hydrophobic and oleophobic surfaces. | Study of monolayer formation, structure, and surface properties. |

| Liquid Crystals | Development of new mesophases with unique electro-optical properties. | Design and synthesis of derivatives with appropriate molecular geometries. |

Exploration of New Chemical Transformations

The reactivity of this compound itself is an area ripe for exploration. Future studies could focus on:

Photochemical Reactions: Investigating the photochemical behavior of this compound could lead to novel light-induced reactions and the synthesis of unique molecular architectures.

Electrochemical Synthesis: Utilizing electrochemical methods to mediate reactions of the thiol group could provide greener and more selective synthetic routes to its derivatives.

Derivatization and Biological Screening: Synthesizing a library of derivatives by modifying the thiol group and screening them for biological activity could uncover new potential pharmaceutical lead compounds. The presence of the trifluoromethyl group is a common feature in many modern drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.